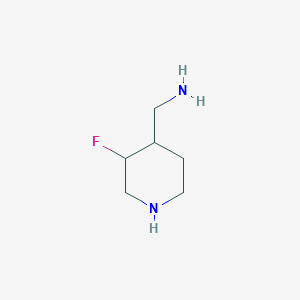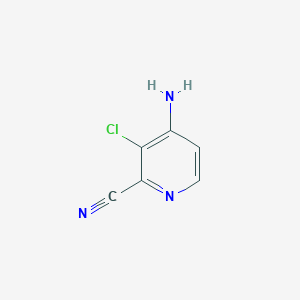
4-Amino-3-chloropicolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-3-chloropicolinonitrile: is an organic compound with the molecular formula C6H4ClN3 . It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloropicolinonitrile typically involves the chlorination of picolinonitrile followed by amination. One common method includes the following steps:
Chlorination: Picolinonitrile is treated with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position.
Amination: The chlorinated intermediate is then reacted with ammonia or an amine source under suitable conditions to introduce the amino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method involves the use of catalytic hydrogenation and halogen exchange reactions to achieve high yields and purity. The process typically includes:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to selectively reduce the intermediate compounds.
Halogen Exchange: Employing halogen exchange reactions to introduce the chlorine atom at the desired position.
化学反应分析
Types of Reactions
4-Amino-3-chloropicolinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.
Major Products
Substitution: Formation of various substituted picolinonitriles.
Oxidation: Formation of nitro-picolinonitriles.
Reduction: Formation of aminopicolinonitriles.
Coupling: Formation of biaryl derivatives.
科学研究应用
4-Amino-3-chloropicolinonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
作用机制
The mechanism of action of 4-Amino-3-chloropicolinonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Amino-3-chloropyridine: Similar structure but lacks the nitrile group.
3-Amino-4-chloropicolinonitrile: Positional isomer with different reactivity.
4-Amino-3-bromopicolinonitrile: Bromine instead of chlorine, affecting reactivity and properties.
Uniqueness
4-Amino-3-chloropicolinonitrile is unique due to the specific positioning of the amino and chloro groups, which confer distinct reactivity and biological properties
属性
分子式 |
C6H4ClN3 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC 名称 |
4-amino-3-chloropyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10) |
InChI 键 |
IKCPZEUOQIICNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1N)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


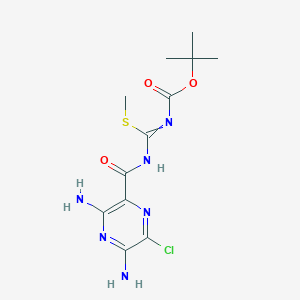
![(2E)-N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14799133.png)
![2-[5-(1-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B14799156.png)
![(1R,2S,5S,6R)-Ethyl 2-(4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14799171.png)



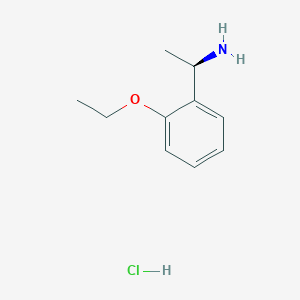

![Methyl 4-[2-(diphenylacetyl)hydrazinyl]-4-oxobutanoate](/img/structure/B14799203.png)
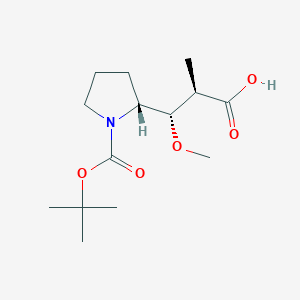
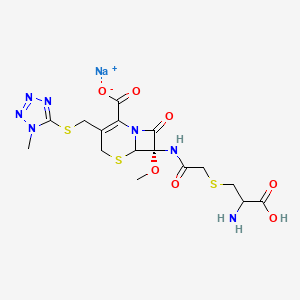
![tert-butyl N-[1-(benzylamino)-3-hydroxy-1-oxopropan-2-yl]carbamate](/img/structure/B14799214.png)
